molecular formula C12H11NO2S B2772338 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde CAS No. 848316-21-2

4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde

Cat. No. B2772338
CAS RN: 848316-21-2
M. Wt: 233.29
InChI Key: LHPYGOIPPJVZPX-UHFFFAOYSA-N
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Description

“4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde” is a chemical compound with the molecular formula C12H11NO2S . Its molecular weight is 233.28600 . It is also known by the name "4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde" .

Scientific Research Applications

Drug Development

The thiazole moiety, which is a part of the compound, has been an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Anticonvulsant Properties

Thiazole derivatives, including those containing the 1,2,4-triazole ring, have shown significant anticonvulsant properties . This suggests potential applications of the compound in the treatment of seizure disorders.

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . This suggests potential applications in conditions where oxidative stress plays a key role.

Anti-inflammatory Activity

Thiazole derivatives have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity . This suggests potential applications in the treatment of various bacterial infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activity . This suggests potential applications in cancer treatment.

properties

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-9-13-11(8-16-9)7-15-12-4-2-10(6-14)3-5-12/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPYGOIPPJVZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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